Halomon

Catalog No.
S560743
CAS No.
142439-86-9
M.F
C10H15Br2Cl3
M. Wt
401.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Halomon

Halomon extraction from red algae is unreliable, with seasonal variability halting preclinical work. SMolecule provides synthetic (+)-Halomon (≥98% purity), ensuring reproducible supply.

  • Non-nucleoside DNMT1 inhibitor (IC50=1.25 µM), bypassing DNA incorporation needed by 5-azacytidine.
  • Selective cytotoxicity against brain, renal, colon cancer lines (e.g., HCT-116) for epigenetic screening.
  • Scalable, enantioselective synthesis supports long-term studies.

CAS Number

142439-86-9

Product Name

Halomon

IUPAC Name

(3S,6R)-6-bromo-3-(bromomethyl)-2,3,7-trichloro-7-methyloct-1-ene

Molecular Formula

C10H15Br2Cl3

Molecular Weight

401.4 g/mol

InChI

InChI=1S/C10H15Br2Cl3/c1-7(13)10(15,6-11)5-4-8(12)9(2,3)14/h8H,1,4-6H2,2-3H3/t8-,10-/m1/s1

InChI Key

OVLCIYBVQSJPKK-PSASIEDQSA-N

SMILES

CC(C)(C(CCC(CBr)(C(=C)Cl)Cl)Br)Cl

Synonyms

6(R)-bromo-3(S)-(bromomethyl)-7-methyl-2,3,7-trichloro-1-octene, 6-BBMTCO, 6-bromo-3-(bromomethyl)-7-methyl-2,3,7-trichloro-1-octene, halomon, NSC 650893, NSC-650893

Canonical SMILES

CC(C)(C(CCC(CBr)(C(=C)Cl)Cl)Br)Cl

Isomeric SMILES

CC(C)([C@@H](CC[C@@](CBr)(C(=C)Cl)Cl)Br)Cl

The exact mass of the compound Halomon is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 673503. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Supplementary Records. It belongs to the ontological category of monoterpenoid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 mg, 5 mg

Halomon (CAS: 142439-86-9) is a polyhalogenated acyclic monoterpene originally isolated from the red alga Portieria hornemannii. In biochemical and pharmacological research, it is primarily procured as a non-nucleoside inhibitor of DNA methyltransferase-1 (DNMT-1) and as a targeted cytotoxic agent against specific solid tumor cell lines[1]. Unlike many marine-derived secondary metabolites that suffer from severe supply bottlenecks, recent advances in catalytic asymmetric hexafunctionalization have enabled the scalable, high-enantiopurity synthesis of (+)-Halomon [2]. This synthetic accessibility, combined with its distinct lipophilic structure and highly differential cytotoxicity profile, establishes Halomon as a critical benchmark compound for epigenetic modulation studies and advanced oncology screening workflows [3].

Research Fit

Selective cytotoxicity screening against solid tumor cell lines
NCI 60-cell line panel-derived differential sensitivity profile
Natural product probe for brain-tumor model penetration studies

Generic substitution of Halomon with crude algal extracts, related marine monoterpenes, or standard nucleoside DNMT inhibitors fundamentally compromises assay reproducibility and target specificity. Natural extraction from Portieria hornemannii is unreliable due to extreme seasonal and geographic variations in terpene content, which previously halted its preclinical development [1]. Furthermore, substituting Halomon with structurally similar halogenated monoterpenes (such as its natural analogs) results in a drastic loss of DNMT-1 inhibitory potency, as the specific pentahalogenated arrangement is required for target engagement [2]. Finally, while standard DNMT inhibitors like 5-azacytidine are widely used, they are nucleoside analogs that require cellular incorporation into DNA; Halomon operates as a highly lipophilic, non-nucleoside modulator, meaning it cannot be replaced by standard clinical benchmarks in mechanistic or cell-permeability studies [3].

Substitution Risk

Structural analogs Related halogenated monoterpenes may exhibit lower cytotoxic potency and altered selectivity profile
Standard chemotherapy Cisplatin shows different lineage sensitivity; direct replacement may compromise the selective window
Generic halocarbons Non-specific alkylating agents lack the documented differential cell-line response

Synthetic Scalability and Purity

Historically, Halomon procurement was severely limited by the unpredictable yields of natural extraction, which ultimately stalled its preclinical progression. The development of a chemo-, regio-, and enantioselective dihalogenation route has resolved this bottleneck, yielding synthetic (+)-Halomon with >99% enantiomeric excess (ee) and enabling scalable batches exceeding 400 mg [1]. This synthetic route provides a highly reproducible material source compared to the variable terpene content found in wild-harvested Portieria hornemannii [2].

Evidence DimensionEnantiomeric purity and scalable yield
Target Compound DataSynthetic (+)-Halomon (>99% ee, >400 mg scale)
Comparator Or BaselineNatural extraction (highly variable, insufficient for preclinical scale)
Quantified DifferenceGuaranteed >99% ee and reliable multigram intermediate scale-up vs. unpredictable natural yields
ConditionsCatalytic asymmetric bromochlorination / dihalogenation synthesis route

Ensures batch-to-batch reproducibility and guarantees sufficient material supply for extensive downstream pharmacological profiling.

Analog comparison
Head-to-head
IC50 0.37 µg/mL vs. 1.3 µg/mL
Supports cytotoxicity endpoint review
Disk diffusion assay; solid tumor cell panel

DNMT-1 Inhibition vs. Structural Analogs

Halomon exhibits specific epigenetic modulation capabilities that are highly sensitive to its exact halogenation pattern. In in vitro enzyme inhibition assays, Halomon demonstrated an IC50 of 1.25 µM against DNMT-1. In contrast, structurally related halogenated monoterpenes isolated from the same source, such as Analogue 6 and Analogue 3, showed drastically reduced activities with IC50 values of 21.9 µM and 55 µM, respectively [1].

Evidence DimensionDNMT-1 Inhibitory Potency (IC50)
Target Compound DataHalomon (IC50 = 1.25 µM)
Comparator Or BaselineHalomon Analogue 6 (IC50 = 21.9 µM) and Analogue 3 (IC50 = 55 µM)
Quantified Difference17.5-fold to 44-fold higher inhibitory potency against DNMT-1
ConditionsIn vitro DNMT-1 enzyme inhibition assay

Justifies the procurement of the exact Halomon structure over crude algal extracts or related halogenated monoterpene analogs for precise epigenetic modulation.

Cisplatin comparison
Cross-study comparable
IC50 8.5 µM vs. 13 µM (WHCO1)
Supports endpoint review in esophageal model
WHCO1 cell line; in vitro assay

Differential Solid Tumor Cytotoxicity

Unlike non-specific alkylating agents that exhibit broad-spectrum toxicity, Halomon displays an extreme differential cytotoxicity profile. In the NCI-60 human tumor cell line screen, Halomon demonstrated sub-micromolar potency against specific solid tumors, such as the HCT-116 colon cancer cell line (IC50 = 0.92 µM), while remaining significantly less toxic to leukemia and melanoma cell lines[1]. This highly selective targeting confirms that its mechanism of action is distinct from generic cytotoxic agents[2].

Evidence DimensionDifferential Cytotoxicity (IC50)
Target Compound DataHigh potency against colon (HCT-116 IC50 = 0.92 µM), brain, and renal tumor lines
Comparator Or BaselineLeukemia and melanoma cell lines / non-specific alkylating agents
Quantified DifferenceSub-micromolar targeted toxicity vs. significantly lower sensitivity in non-target lines
ConditionsNCI-60 human tumor cell line screen and targeted in vitro viability assays

Validates Halomon as a highly selective screening tool for specific solid tumor research rather than a generic, broad-spectrum cytotoxic agent.

NCI 60 selectivity
Class-level inference
GI50: >1000-fold difference
LC50: >100-fold difference
Reported differential sensitivity across lineages
Brain, renal, colon vs. leukemia/melanoma
In vivo brain exposure
Supporting evidence
Brain concentrations comparable to plasma
Supports CNS tumor model research
CD2F1 mice; i.v. formulation
DNMT1 inhibition
Class-level inference
Low micromolar inhibitor
Reported epigenetic mechanism context
In vitro biochemical assay; first report

Non-Nucleoside DNMT-1 Inhibition Assays

Due to its quantified DNMT-1 inhibitory activity (IC50 = 1.25 µM) and highly lipophilic structure, Halomon is the appropriate procurement choice for epigenetic screening workflows where standard nucleoside analogs (like 5-azacytidine) are unsuitable due to cellular uptake or DNA incorporation requirements [1].

Differential Pharmacological Profiling in Solid Tumors

Halomon's extreme differential cytotoxicity makes it a critical reference compound for evaluating novel therapeutics targeting brain, renal, and colon cancer cell lines (e.g., HCT-116), providing a benchmark for non-generic, highly selective tumor suppression [2].

Benchmarking Asymmetric Dihalogenation Methodologies

The complex pentahalogenated structure of Halomon serves as a rigorous target for validating novel chemo-, regio-, and enantioselective halogenation catalysts in advanced synthetic chemistry and process development [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Solid tumor cell-line screening (brain, renal, colon)
Differential cytotoxicity profile
NCI 60 panel endpoint comparison
Brain penetration / epigenetic probe studies
CNS distribution and DNMT1 inhibition
In vivo brain-to-plasma ratio; DNMT1 assay verification
Comparator benchmarking in cytotoxicity assays
Reported comparative potency to cisplatin and analogs
Head-to-head IC50 endpoint verification

XLogP3

5.2

Exact Mass

399.85856 g/mol

Monoisotopic Mass

397.86061 g/mol

Heavy Atom Count

15

UNII

77KCC2N62J

Wikipedia

Halomon

Explore Compound Types